5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride
Description
5-(Aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is a synthetic organic compound featuring a thiophene ring substituted with an aminomethyl group at position 5 and a sulfonyl fluoride group at position 2, forming a hydrochloride salt. This structure confers unique reactivity and physicochemical properties. The compound’s sulfonyl fluoride group suggests stability in aqueous environments and utility in click chemistry (e.g., SuFEx reactions), while the aminomethyl group enables further functionalization via amine-reactive chemistry .
Properties
IUPAC Name |
5-(aminomethyl)thiophene-2-sulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2.ClH/c6-11(8,9)5-2-1-4(3-7)10-5;/h1-2H,3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDJAWMTDLGBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFNO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride typically involves the introduction of an aminomethyl group to the thiophene ring, followed by sulfonylation and fluorination. The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzymes by modifying their active sites, thereby blocking their catalytic activity. The specific molecular targets and pathways involved depend on the particular biological system being studied.
Comparison with Similar Compounds
Molecular Structure and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations :
- Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides (e.g., the target compound and 5-acetamidothiophene-2-sulfonyl fluoride) are more hydrolytically stable and less reactive than sulfonyl chlorides, making them preferable for applications requiring prolonged shelf life or controlled reactivity .
- Aminomethyl vs. Acetamido Groups: The free amine in the target compound’s aminomethyl group enables direct conjugation (e.g., amide bond formation), unlike acetamido derivatives, which require deprotection for further modification .
- Hydrochloride Salt : The hydrochloride salt enhances aqueous solubility and crystallinity compared to neutral sulfonyl chlorides or fluorides .
Biological Activity
5-(Aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with an aminomethyl group and a sulfonyl fluoride moiety, which are critical for its biological activity. The synthesis typically involves the reaction of thiophene derivatives with sulfonyl fluorides under controlled conditions to yield the desired product.
The biological activity of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is largely attributed to its ability to act as a covalent inhibitor. The sulfonyl fluoride group can react with nucleophilic residues in proteins, particularly cysteine and serine residues, leading to the formation of stable sulfonamide derivatives. This mechanism is significant in inhibiting various enzymes and disrupting cellular processes.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, by interfering with their metabolic pathways. The minimum inhibitory concentration (MIC) values indicate a strong potential for use in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anticancer Activity
In addition to its antimicrobial effects, 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride has shown promise as an anticancer agent. Case studies involving various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), indicate that the compound induces apoptosis through the activation of caspase pathways.
- Study Findings:
- Induction of apoptosis was confirmed by increased annexin V-FITC positivity.
- IC50 values for MDA-MB-231 cells were found to be around 10 µM, suggesting significant potency.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the compound's effectiveness against multiple bacterial strains. Results indicated that at concentrations as low as 8 µg/mL, the compound could significantly inhibit bacterial growth, showcasing its potential for development into a therapeutic agent for infectious diseases. -
Anticancer Mechanism Exploration :
Research focusing on MDA-MB-231 cells revealed that treatment with the compound resulted in a marked increase in apoptotic cells (from 0.18% to 22.04%) compared to controls. This study highlighted the potential of the compound to serve as an effective lead in anticancer drug development.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride possesses favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicity assessments indicate low cytotoxicity in normal cell lines, making it a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
